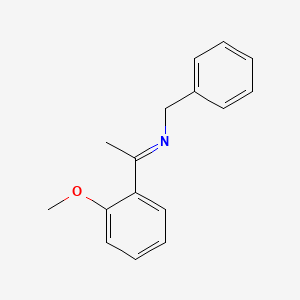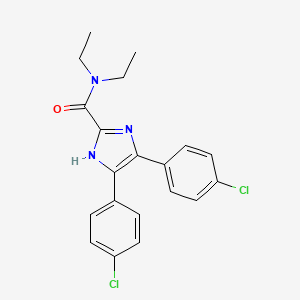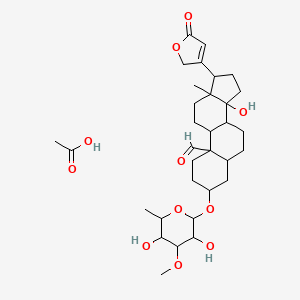
Acetylperuvoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylperuvoside is a cardiac glycoside derived from the plant Cascabela thevetioides. It is known for its potent biological activities, particularly in the treatment of heart conditions. This compound is a derivative of peruvoside, which is also a well-known cardiac glycoside.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetylperuvoside typically involves the acetylation of peruvoside. Peruvoside can be extracted from the seeds of Cascabela thevetioides through a series of steps including fermentation, extraction, and chromatography . The acetylation process involves reacting peruvoside with acetic anhydride in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The seeds of Cascabela thevetioides are fermented to release glycosides, which are then extracted and purified using chromatography. The purified peruvoside is then acetylated to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Acetylperuvoside undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can yield reduced derivatives with fewer oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Acetylperuvoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemistry of cardiac glycosides.
Biology: It is used in biological studies to understand its effects on cellular processes.
Medicine: this compound is studied for its potential therapeutic effects in treating heart conditions and other diseases.
Industry: It is used in the pharmaceutical industry for the development of new cardiac drugs
Wirkmechanismus
Acetylperuvoside exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making this compound effective in treating heart failure .
Vergleich Mit ähnlichen Verbindungen
Acetylperuvoside is similar to other cardiac glycosides such as digoxin and digitoxin. it has unique properties that make it distinct:
Digoxin: Like this compound, digoxin inhibits the sodium-potassium ATPase enzyme, but it has a different chemical structure and pharmacokinetic profile.
Digitoxin: Digitoxin also inhibits the sodium-potassium ATPase enzyme, but it has a longer half-life compared to this compound.
Similar compounds include:
- Peruvoside
- Thevetin A
- Thevetin B
- Acetylthevetin A
- Acetylthevetin B
- Acetylthevetin C .
This compound’s unique acetyl group distinguishes it from other cardiac glycosides, potentially offering different pharmacological properties and therapeutic benefits.
Eigenschaften
CAS-Nummer |
117742-04-8 |
|---|---|
Molekularformel |
C32H48O11 |
Molekulargewicht |
608.7 g/mol |
IUPAC-Name |
acetic acid;3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H44O9.C2H4O2/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17;1-2(3)4/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
AEUATSCGBUXTAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
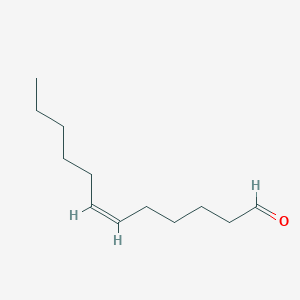

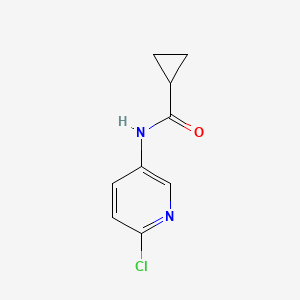

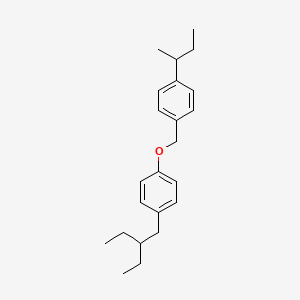


![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)
![1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene](/img/structure/B14290867.png)

